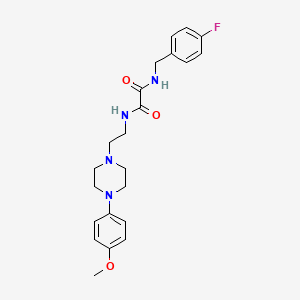
Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a piperazine ring, a pyrazine ring, a thioether group, an amide group, and a benzoate ester group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and pyrazine rings would provide a rigid, planar structure, while the thioether, amide, and benzoate ester groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis or condensation reactions, the thioether group could be oxidized, and the benzoate ester group could be hydrolyzed .Applications De Recherche Scientifique
Antimicrobial Applications
A study on the synthesis and characterization of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid demonstrated significant in vitro antibacterial activity against a range of bacterial strains, with the compounds exhibiting potent effects and showing promise as antimicrobial agents. The study also highlighted the importance of the fluoro and piperazine components in enhancing antimicrobial efficacy (Rameshkumar et al., 2003).
Anti-Tuberculosis Activity
Research on thiazole-aminopiperidine hybrid analogues focused on their design and synthesis for inhibiting Mycobacterium tuberculosis GyrB, a critical enzyme for bacterial DNA replication. One compound showed promising activity against Mycobacterium tuberculosis, indicating its potential as a novel anti-tuberculosis agent (Jeankumar et al., 2013).
Anti-Cancer Potential
A novel compound was synthesized for its potential anti-lung cancer activity, showcasing the diverse therapeutic applications of such chemical structures beyond antimicrobial effects. The study highlights the compound's efficacy against human cancer cell lines, particularly lung cancer, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Inhibitory Activity Against Biofilm Formation
Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent bacterial biofilm and MurB enzyme inhibition. These compounds showed excellent inhibitory activities against MRSA and VRE bacterial strains, highlighting their potential in treating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).
Synthesis and Characterization for Pharmacological Screening
The synthesis of novel amide and urea derivatives of thiazol-2-ethylamines was explored for activity against Trypanosoma brucei rhodesiense. These derivatives demonstrated significant potential for treating human African trypanosomiasis, a disease caused by the T. brucei pathogen, showcasing the therapeutic versatility of such compounds (Patrick et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[2-[3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3S/c1-2-34-25(33)20-5-3-4-6-21(20)29-22(32)17-35-24-23(27-11-12-28-24)31-15-13-30(14-16-31)19-9-7-18(26)8-10-19/h3-12H,2,13-17H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZLWBRRWVVBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2844150.png)
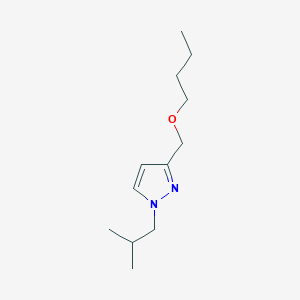
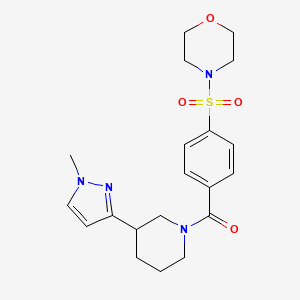
![2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2844153.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844156.png)
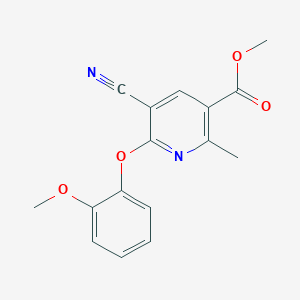
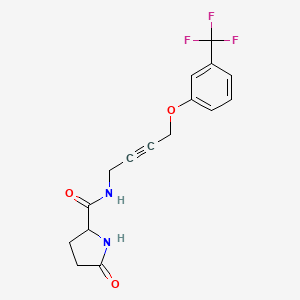
![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2844160.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2844168.png)
![N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2844169.png)
